Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a solid compound with a molecular formula of C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is often used in the synthesis of various organic molecules and has applications in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method for the preparation of tert-butyl esters involves the use of benzyl cyanide and tert-butyl hydroperoxide under metal-free conditions . The reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot . Another method involves the use of tert-butyl hydroperoxide as an oxidant in the presence of catalytic amounts of tetrabutylammonium iodide and imidazole, enabling a transition-metal-free synthesis of aryl esters .
Industrial Production Methods: Industrial production methods for tert-butyl esters typically involve the use of tert-butyl hydroperoxide in various oxidation processes. These methods are highly chemoselective and can tolerate a wide range of substituents . The overall process is green and does not involve cumbersome work-up, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include tert-butyl hydroperoxide, bismuth (III) oxide, and tetrabutylammonium iodide . The reactions are typically carried out under mild conditions and are highly chemoselective .
Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, and aryl esters . These products are often used as intermediates in the synthesis of more complex organic molecules.
Scientific Research Applications
Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a biochemical reagent and can be used as a biological material or organic compound for life science-related research . In medicinal chemistry, it is used in the synthesis of various bioactive molecules and drug candidates . Additionally, it has applications in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, including oxidation and reduction processes . These reactions often involve the formation of reactive intermediates, which can interact with biological molecules and influence their activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate include tert-butyl 3-hydroxypyrrolidine-1-carboxylate and other tert-butyl esters . These compounds share similar chemical structures and re
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-10-9-16(19,12-17)11-13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3 |
InChI Key |
KIRGVSXUKHNKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)O |
Origin of Product |
United States |
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